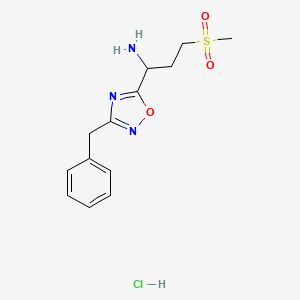

![molecular formula C15H15N3O4S B2805109 3,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034487-49-3](/img/structure/B2805109.png)

3,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

Based on scaffold hopping and computer-aid drug design, a series of pyrazolo [3,4-b]pyridine derivatives were synthesized . The synthesis process involves an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e][1,2,4]triazolo [1,5-c]pyrimidine scaffolds . The structure also includes a phenyl group attached to the pyrazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a series of reactions involving 5-aminopyrazole derivatives . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .Scientific Research Applications

- Research : Researchers have synthesized 38 pyrazolo [3,4-b]pyridine derivatives, including this compound, as TRK inhibitors. Compound C03 demonstrated promising activity, inhibiting TRKA with an IC50 value of 56 nM. It also selectively inhibited the proliferation of specific cancer cell lines .

- Research : A series of N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamide compounds were designed as selective ZAK inhibitors. Compound 3h exhibited potent ZAK inhibition (IC50 = 3.3 nM) and demonstrated efficacy in hypertensive rat models .

- Research : Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described in the literature, with diverse applications. These compounds are tautomeric, existing in both 1H- and 2H-isomeric forms .

TRK Inhibition

ZAK Inhibition

Heterocyclic Chemistry

Mechanism of Action

Target of Action

Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been reported to inhibit cdk2 and TRK kinases, which play crucial roles in cell cycle regulation and neuronal signaling, respectively.

Mode of Action

For instance, CDK2 inhibitors typically prevent the kinase from phosphorylating its substrates, thereby halting cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 can lead to cell cycle arrest, preventing cells from proliferating . Similarly, inhibition of TRK kinases can disrupt neuronal signaling pathways . The exact pathways affected by this compound would depend on its specific targets.

Pharmacokinetics

Similar compounds have shown good plasma stability , suggesting that this compound might also have favorable pharmacokinetic properties.

Result of Action

The inhibition of target proteins by this compound could lead to a variety of cellular effects. For example, CDK2 inhibitors can induce cell cycle arrest and apoptosis in cancer cells . The specific effects of this compound would depend on its exact targets and their roles in cellular processes.

Future Directions

properties

IUPAC Name |

3,4-dimethoxy-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S/c1-21-14-4-3-13(10-15(14)22-2)23(19,20)17-11-6-8-18-12(9-11)5-7-16-18/h3-10,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKQFVMFOKDKDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=CC=NN3C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

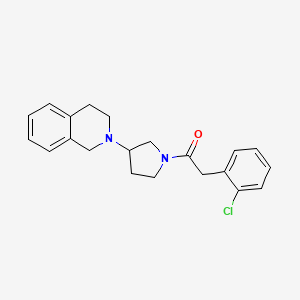

![N''-(4-methoxyphenyl)-N-[(1-tosylpyrrolidin-2-yl)methyl]oxamide](/img/structure/B2805027.png)

![N-(2,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2805030.png)

![4-{2-amino-1-[4-(propan-2-yl)benzenesulfonyl]ethyl}-N,N-dimethylaniline](/img/structure/B2805037.png)

![Ethyl 6-[benzyl(methyl)amino]-5-cyano-2-phenylpyridine-3-carboxylate](/img/structure/B2805048.png)